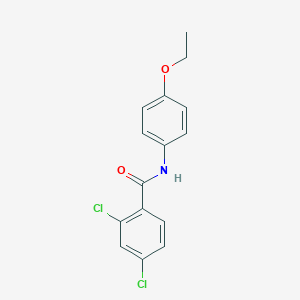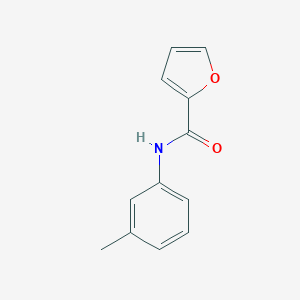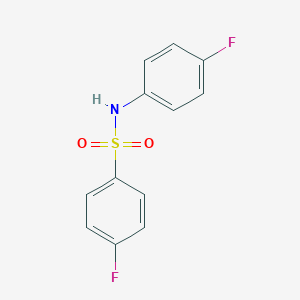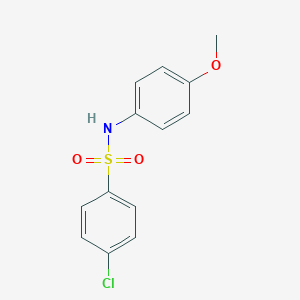![molecular formula C13H10ClFNO+ B271373 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CTK7A and is a potent inhibitor of the protein kinase C (PKC) enzyme. PKC is a crucial signaling molecule in various cellular processes, including cell proliferation, differentiation, and apoptosis. CTK7A has been shown to have potential therapeutic benefits in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
CTK7A exerts its therapeutic effects by inhibiting the 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium enzyme. This compound is a crucial signaling molecule in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is overexpressed in various diseases, including cancer, diabetes, and cardiovascular diseases. Inhibition of this compound by CTK7A leads to the suppression of these diseases.
Biochemical and Physiological Effects
CTK7A has various biochemical and physiological effects that contribute to its therapeutic benefits. CTK7A inhibits the activity of this compound, which leads to the suppression of various cellular processes, including cell proliferation, differentiation, and apoptosis. CTK7A also reduces inflammation and oxidative stress associated with various diseases. In addition, CTK7A improves insulin sensitivity and reduces blood glucose levels in diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
CTK7A has several advantages as a research tool. It is a potent and selective inhibitor of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium, which allows for the specific inhibition of this compound without affecting other signaling pathways. CTK7A also has low toxicity, which makes it suitable for in vivo experiments. However, CTK7A has limitations as a research tool. The synthesis process is complex and requires skilled personnel and specialized equipment. In addition, CTK7A has limited solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of CTK7A. One potential direction is the development of CTK7A analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another potential direction is the investigation of the role of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium in various diseases and the development of this compound inhibitors for these diseases. Finally, the use of CTK7A in combination with other drugs for the treatment of various diseases is also an area of future research.
Méthodes De Synthèse
CTK7A can be synthesized through a multistep process that involves the reaction of 4-fluorobenzaldehyde with ethyl 2-oxoacetate to form 2-(4-fluorophenyl)-2-oxoethyl acetate. The intermediate is then reacted with pyridine and thionyl chloride to form CTK7A. The synthesis process is complex and requires skilled personnel and specialized equipment.
Applications De Recherche Scientifique
CTK7A has been extensively studied in scientific research, and its potential therapeutic benefits have been demonstrated in various diseases. In cancer research, CTK7A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CTK7A also enhances the efficacy of chemotherapy drugs and reduces the toxicity associated with these drugs.
In diabetes research, CTK7A has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. CTK7A also reduces inflammation and oxidative stress associated with diabetes.
In cardiovascular research, CTK7A has been shown to reduce the damage caused by ischemia-reperfusion injury, a common complication of heart attacks and strokes. CTK7A also reduces the proliferation of smooth muscle cells, which is a key factor in atherosclerosis.
Propriétés
Formule moléculaire |
C13H10ClFNO+ |
|---|---|
Poids moléculaire |
250.67 g/mol |
Nom IUPAC |
2-(2-chloropyridin-1-ium-1-yl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C13H10ClFNO/c14-13-3-1-2-8-16(13)9-12(17)10-4-6-11(15)7-5-10/h1-8H,9H2/q+1 |
Clé InChI |
MAZREDIFTZEJCB-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)Cl)CC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=[N+](C(=C1)Cl)CC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



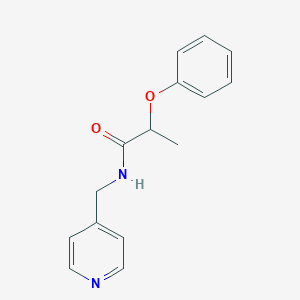
![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)
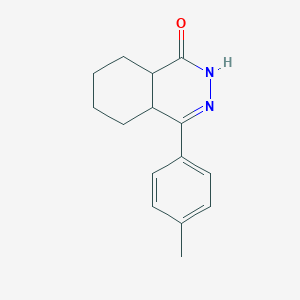
![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)
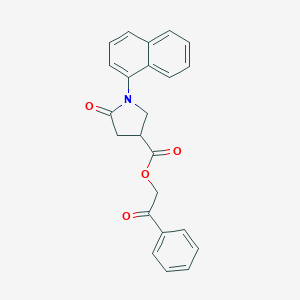
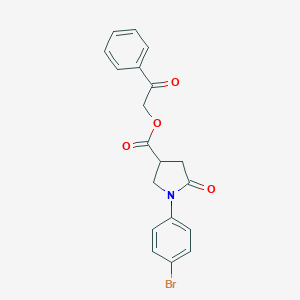
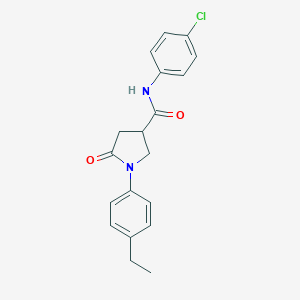
![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)
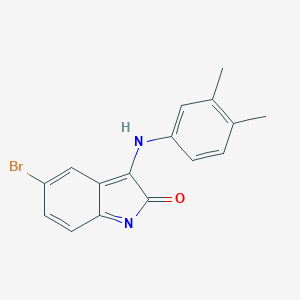
![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
